molecular formula C21H15ClN4O3S2 B5344116 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide

Cat. No.: B5344116
M. Wt: 471.0 g/mol
InChI Key: GRSUCEKPXIOQTG-QXMHVHEDSA-N
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Description

4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide is a complex organic compound that features a quinoxaline core, a thiophene ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of the thiophene ring and the sulfonamide group. Common reagents used in these reactions include chlorinating agents, amines, and sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reaction conditions vary depending on the desired transformation but often involve specific temperatures and pH levels .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted sulfonamides .

Scientific Research Applications

4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of cyclooxygenase (COX) enzymes, which play a role in inflammation .

Comparison with Similar Compounds

Properties

IUPAC Name

4-[[(Z)-3-(5-chlorothiophen-2-yl)-3-oxoprop-1-enyl]amino]-N-quinoxalin-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O3S2/c22-20-10-9-19(30-20)18(27)11-12-23-14-5-7-15(8-6-14)31(28,29)26-21-13-24-16-3-1-2-4-17(16)25-21/h1-13,23H,(H,25,26)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRSUCEKPXIOQTG-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)NC=CC(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=CC=C(C=C3)N/C=C\C(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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